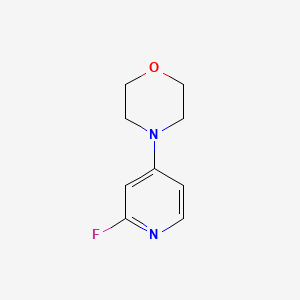
4-(2-Fluoropyridin-4-yl)morpholine
Descripción general
Descripción
4-(2-Fluoropyridin-4-yl)morpholine is a chemical compound with the CAS Number: 1564591-74-7 and a molecular weight of 182.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 4-(2-Fluoropyridin-4-yl)morpholine is C9H11FN2O . The InChI code is 1S/C9H11FN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
4-(2-Fluoropyridin-4-yl)morpholine is a solid substance with a molecular weight of 182.19 g/mol . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Overview of Morpholine Derivatives in Research
Morpholine derivatives, including 4-(2-Fluoropyridin-4-yl)morpholine, have garnered interest in scientific research due to their structural diversity and pharmacological potentials. These compounds are featured prominently in the synthesis of various organic molecules, serving as intermediates in the development of pharmaceuticals and in the exploration of new therapeutic avenues.
Applications in Chemotherapeutic Research
In the context of chemotherapeutic research, morpholine derivatives are explored for their potential in cancer treatment. The focus has been on enhancing the efficacy and modulating the activity of existing chemotherapy agents, such as 5-fluorouracil, through chemical modifications involving morpholine structures (Abbruzzese & Levin, 1989). This approach aims to improve treatment outcomes and patient survival rates by developing more effective drug combinations.
Role in Gene Function Inhibition
Morpholine derivatives, particularly through the application of Morpholino oligos, have been pivotal in the study of gene function. These molecules are utilized to inhibit gene expression in various model organisms, enabling researchers to dissect the roles of specific genes in developmental processes and disease mechanisms. This has facilitated a deeper understanding of gene function across a spectrum of biological contexts (Heasman, 2002).
Pharmacological Interests of Morpholine and Pyrans Derivatives
The pharmacological landscape of morpholine and its derivatives is extensive, encompassing a range of bioactivities that highlight the compound's versatility in drug development. Morpholine rings are integral to the structure of many pharmacologically active compounds, contributing to their effectiveness in treating various conditions. This underscores the importance of morpholine derivatives in the ongoing search for new and improved therapeutic agents (Asif & Imran, 2019).
Safety and Hazards
The safety information for 4-(2-Fluoropyridin-4-yl)morpholine includes several hazard statements: H302-H312-H315-H319-H332-H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Target of Action
Morpholine derivatives have been studied for their inhibitory potential against the zinc-containing carbonic anhydrase ca-ii enzyme . This enzyme plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
It is known that morpholine based thiazoles can attach to the ca-ii binding site and block its action .
Biochemical Pathways
As a potential inhibitor of the ca-ii enzyme, it could impact processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Result of Action
As a potential inhibitor of the ca-ii enzyme, it could potentially disrupt the enzyme’s role in maintaining homeostasis in several processes .
Propiedades
IUPAC Name |
4-(2-fluoropyridin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUCTPYLNUYQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoropyridin-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)
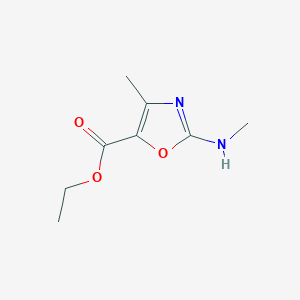
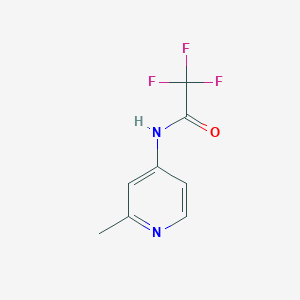

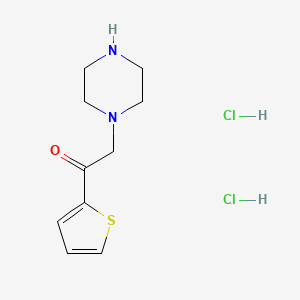
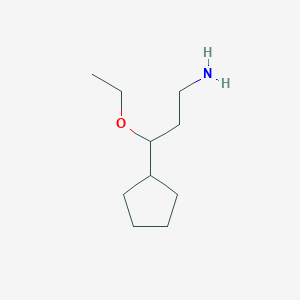
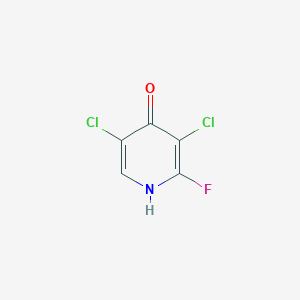

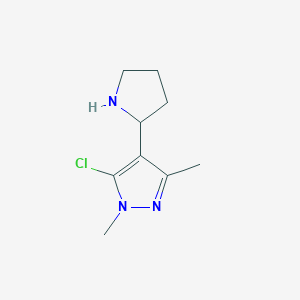
![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)

![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)
![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)